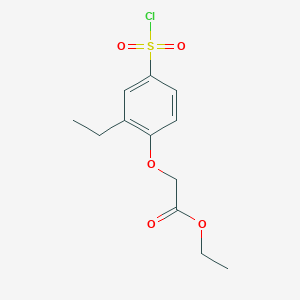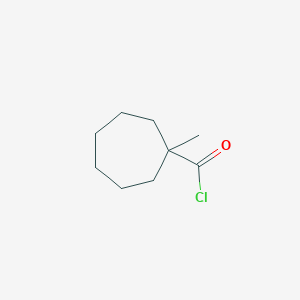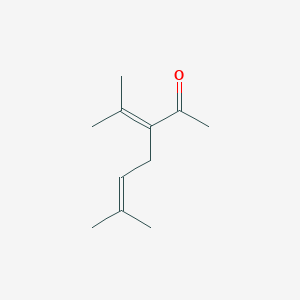
3-Isopropylidene-6-methyl-5-hepten-2-one
Overview
Description
3-Isopropylidene-6-methyl-5-hepten-2-one, also known as 6-Methyl-5-hepten-2-one, is an organic compound with the molecular formula C10H18O. It is a volatile compound commonly found in nature, particularly in the essential oils of various plants. This compound is known for its distinct aroma and is often used in the fragrance and flavor industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylidene-6-methyl-5-hepten-2-one can be achieved through several methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylidene-6-methyl-5-hepten-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Hydroxyl groups (OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Hydroxylated compounds
Scientific Research Applications
3-Isopropylidene-6-methyl-5-hepten-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropylidene-6-methyl-5-hepten-2-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-6-(propan-2-ylidene)cyclohex-2-enone: Similar in structure but with a cyclohexene ring instead of a heptene chain.
6-Methyl-5-hepten-2-one: An isomer with a different arrangement of the double bond.
Piperitenone: A related compound with a similar functional group but different overall structure.
Uniqueness
3-Isopropylidene-6-methyl-5-hepten-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its volatility and aroma make it particularly valuable in the fragrance and flavor industries, while its reactivity allows for diverse applications in organic synthesis and research .
Properties
CAS No. |
2520-63-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-methyl-3-propan-2-ylidenehept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-8(2)6-7-11(9(3)4)10(5)12/h6H,7H2,1-5H3 |
InChI Key |
XUOWQIBGRJIEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(=C(C)C)C(=O)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
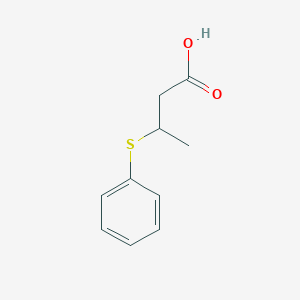
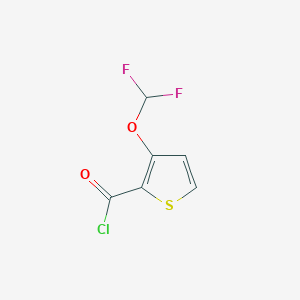
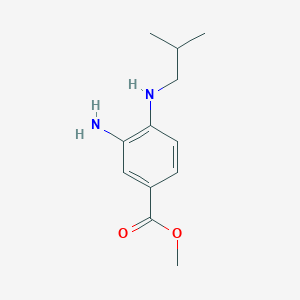
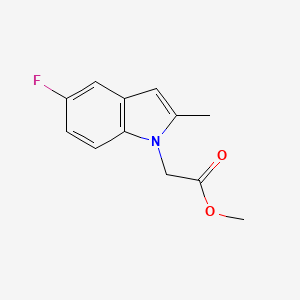
![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
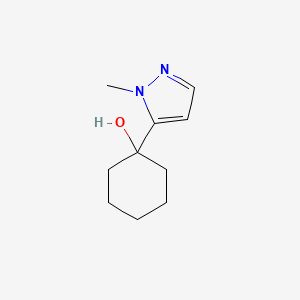
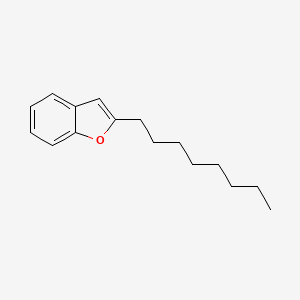

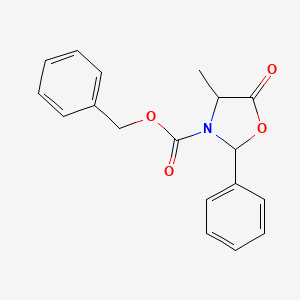
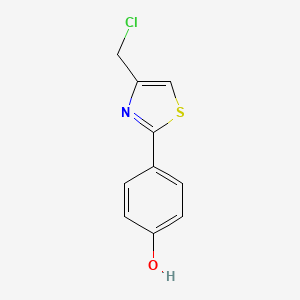
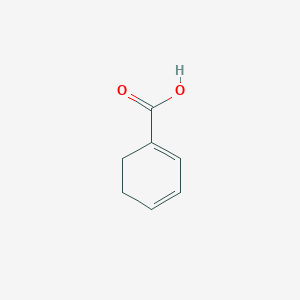
![5-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide](/img/structure/B8734736.png)
